5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde
Description
This compound is a highly functionalized aromatic aldehyde featuring a central benzene ring substituted with three 3,5-diformylphenyl groups and two methyl groups. Its molecular architecture positions it as a critical ligand for constructing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), leveraging its multiple aldehyde groups for crosslinking reactions. The presence of dimethylphenyl groups enhances steric stability, while the aldehyde moieties enable robust reactivity in condensation or polymerization processes.
Properties
Molecular Formula |
C40H26O8 |
|---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C40H26O8/c1-23-37(33-7-25(15-41)3-26(8-33)16-42)39(35-11-29(19-45)5-30(12-35)20-46)24(2)40(36-13-31(21-47)6-32(14-36)22-48)38(23)34-9-27(17-43)4-28(10-34)18-44/h3-22H,1-2H3 |
InChI Key |
VZHVVJYQJVEOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O)C)C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the formylation of a precursor compound through a series of reactions involving formylating agents such as Vilsmeier-Haack reagent or other formylation reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde involves its interaction with molecular targets through its formyl groups. These groups can form covalent bonds with nucleophiles, such as amines or thiols, leading to the formation of Schiff bases or thioacetals. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, which can influence its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
5,5'-(1,2-Ethynediyl)diisophthalaldehyde (CAS 2237965-02-3)
- Structure : Features an ethynyl bridge connecting two isophthalaldehyde units, contrasting with the tris-diformylphenyl substitution in the target compound.
- Reactivity : Both compounds exhibit high aldehyde reactivity (>98% purity) for COF synthesis. However, the ethynyl bridge in the former enables conjugation-dependent applications (e.g., molecular motors), while the target compound’s tris-diformylphenyl groups enhance crosslinking density .
- Applications : The ethynyl-linked compound is optimized for dynamic COFs, whereas the target compound’s branched structure may favor rigid, high-surface-area frameworks.
Tris(3,5-dimethylphenyl)phosphine (CAS 69227-47-0)
- Structure : A phosphine ligand with tris(3,5-dimethylphenyl) substitution. While structurally distinct from aldehydes, it shares steric bulk from methyl groups.
- Functionality : Used in catalysis (e.g., cross-coupling reactions), contrasting with the target compound’s role in materials science. This highlights the diversity of tris-substituted aromatic compounds in specialized applications .
PXZ-Mes3B and DAC-Mes3B Emitters Structure: These carbazole- and phenoxazine-based emitters incorporate dimesitylboryl and dimethylphenyl groups. Performance: PXZ-Mes3B achieves a 22.8% external quantum efficiency (EQE) in OLEDs, outperforming carbazole analogs. While unrelated to aldehyde chemistry, this underscores the importance of substituent positioning (e.g., methyl vs. formyl groups) in tuning electronic properties .
Comparative Data Table
Research Findings and Insights
- Synthetic Utility : The target compound’s tris-diformylphenyl design allows for hierarchical COF assembly, but its steric bulk may limit pore accessibility compared to linear analogs like 5,5'-(1,2-Ethynediyl)diisophthalaldehyde .
- Performance Trade-offs : While phosphine derivatives (e.g., Tris(3,5-dimethylphenyl)phosphine) excel in catalysis, the target compound’s aldehydes prioritize covalent bonding over electronic modulation .
- Device Relevance : Emitters like PXZ-Mes3B demonstrate that substituent placement (methyl vs. formyl) critically impacts device efficiency, suggesting opportunities for hybridizing aldehyde-based materials with optoelectronic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
